

Spectroscopic data (NMR, IR, Mass) of 2,6-Benzothiazolediamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Benzothiazolediamine

Cat. No.: B112751

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of **2,6-Benzothiazolediamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2,6-Benzothiazolediamine** ($C_7H_7N_3S$), a significant heterocyclic compound with applications in medicinal chemistry. The following sections present available mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data, alongside generalized experimental protocols for acquiring such spectra.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.

Data Presentation:

Parameter	Value	Source
Molecular Weight	165.22 g/mol	PubChem[1]
Monoisotopic Mass	165.03606841 Da	PubChem[1]
Major Fragment (GC-MS)	m/z 165 (Molecular Ion)	PubChem[1]

Experimental Protocol:

A general protocol for obtaining the mass spectrum of a solid sample like **2,6-Benzothiazolediamine** is as follows:

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.
- **Ionization:** The sample is introduced into the mass spectrometer. For a compound of this nature, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- **Analysis:** The ionized sample is then guided through a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

A common setup for such an analysis would involve a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation:

While a precise, peer-reviewed list of IR peaks for **2,6-Benzothiazolediamine** is not readily available in the public domain, a representative spectrum has been published. The spectrum shows characteristic absorption bands expected for the functional groups present in the molecule. Key expected absorptions based on the structure and related compounds are:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200	N-H Stretch	Primary Amine (NH ₂)
3100-3000	C-H Stretch	Aromatic Ring
1650-1580	N-H Bend	Primary Amine (NH ₂)
1600-1450	C=C and C=N Stretch	Aromatic & Thiazole Ring
1335-1250	C-N Stretch	Aromatic Amine
850-750	C-H Out-of-Plane Bend	Aromatic Ring

Experimental Protocol:

A typical procedure for obtaining an FT-IR spectrum of a solid sample like **2,6-Benzothiazolediamine** is:

- **Sample Preparation:** The Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with KBr and pressing the mixture into a thin disk.
- **Background Spectrum:** A background spectrum is recorded without the sample to account for atmospheric and instrumental interferences.
- **Sample Spectrum:** The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Data Presentation (Predicted):

Experimentally determined ^1H and ^{13}C NMR data for **2,6-Benzothiazolediamine** are not readily available in public databases. However, predicted spectral data can provide valuable insights.

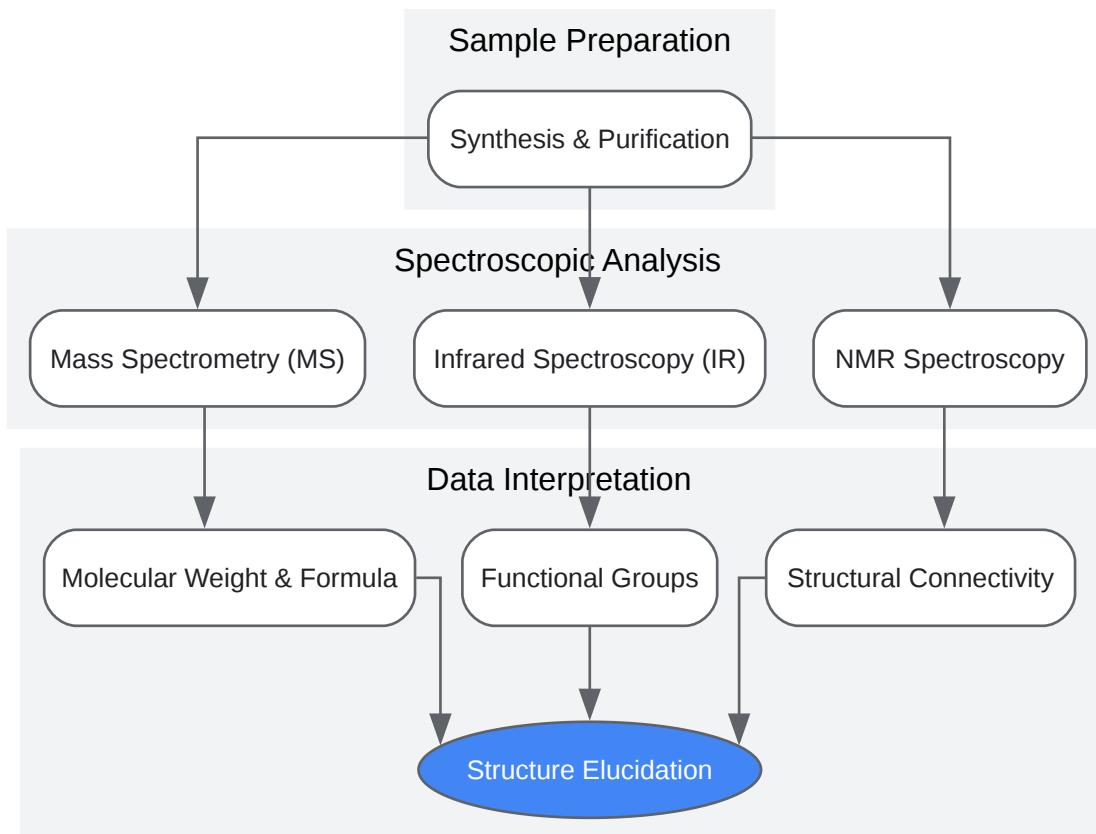
 ^{13}C NMR (Predicted)

Chemical Shift (ppm)	Carbon Atom Assignment
~168	C2 (Thiazole)
~150	C7a (Thiazole, fused)
~145	C6 (Benzene, C-NH ₂)
~130	C3a (Benzene, fused)
~122	C4 (Benzene)
~115	C5 (Benzene)
~105	C7 (Benzene)

 ^1H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Proton Assignment
~7.3	d	H4
~7.0	d	H7
~6.7	dd	H5
~6.5	s	2-NH ₂
~5.0	s	6-NH ₂

Experimental Protocol:


A general protocol for acquiring NMR spectra of a compound like **2,6-Benzothiazolediamine** is as follows:

- Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ for this type of compound, in a clean NMR tube.
- Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration and/or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like **2,6-Benzothiazolediamine**.

Workflow for Spectroscopic Characterization of 2,6-Benzothiazolediamine

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **2,6-Benzothiazolediamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nveo.org \[nveo.org\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/)
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass) of 2,6-Benzothiazolediamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112751#spectroscopic-data-nmr-ir-mass-of-2-6-benzothiazolediamine\]](https://www.benchchem.com/product/b112751#spectroscopic-data-nmr-ir-mass-of-2-6-benzothiazolediamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com